molecular formula C35H36O6 B13449018 (2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone

(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone

Cat. No.: B13449018
M. Wt: 552.7 g/mol
InChI Key: JWXHKWBUBUUEFP-FZCXESBVSA-N
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Description

This compound (CAS: 115250-38-9) is a poly-substituted cyclohexanone derivative with a molecular formula of C35H36O6 and a molecular weight of 552.667 g/mol. It features four phenylmethoxy (benzyloxy) groups and a hydroxymethyl substituent, resulting in a highly lipophilic structure. Key properties include:

  • Melting Point: 84–85°C
  • Boiling Point: 681.9°C (at 760 mmHg)
  • Density: 1.232 g/cm³
  • LogP: 5.66 (indicating high lipophilicity)
  • Synthetic Use: Serves as a critical intermediate in the preparation of voglibose, an α-glucosidase inhibitor used to treat diabetes .

The compound’s synthesis involves reducing 2,2-dichloro-3-hydroxy-4,5,6-triphenylmethoxyl-3-[(benzyloxy)methyl]cyclohexanone in low-polar aprotic solvents, yielding high-purity product suitable for industrial-scale production .

Properties

Molecular Formula

C35H36O6

Molecular Weight

552.7 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34+,35+/m0/s1

InChI Key

JWXHKWBUBUUEFP-FZCXESBVSA-N

Isomeric SMILES

C1C(=O)[C@@H]([C@H]([C@H]([C@@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is generally synthesized through the selective protection of hydroxyl groups on a cyclohexanone scaffold followed by stereoselective functionalization steps. The phenylmethoxy (benzyloxy) groups are introduced to protect hydroxyl functionalities, facilitating subsequent selective transformations.

Key Synthetic Steps

  • Starting Materials : The synthesis often begins from sugar derivatives such as glucose monohydrate or cyclohexanone derivatives, which undergo multiple protection and functionalization steps.

  • Protection of Hydroxyl Groups : Introduction of phenylmethoxy groups (benzyloxy groups) at the 2, 3, and 4 positions is achieved via benzylation reactions, typically using benzyl bromide or benzyl chloride under basic conditions to yield the tris(phenylmethoxy) substitution pattern.

  • Reductive Dechlorination Step : A critical step involves reductive dechlorination of a dichloro-substituted precursor (2,2-dichloro-3-hydroxy-4,5,6-triphenylmethoxy-3-[(phenylmethoxy)methyl]-cyclohexanone) using metallic reducing agents in the presence of electrolytes at controlled temperatures (25–55 °C) in polar solvents. This step efficiently removes chlorine atoms, yielding the hydroxy-substituted cyclohexanone intermediate.

  • Aldol Condensation and Ring-Opening Reactions : In the broader synthetic route toward voglibose, the intermediate undergoes aldol condensation and ring-opening reactions to form more complex structures. Zinc chloride (ZnCl2) catalysis in THF/H2O mixtures facilitates intramolecular aldol cyclization, a key step in cyclitol derivative formation.

  • Environmental and Industrial Considerations : The reductive dechlorination method reduces the use of toxic and expensive reagents, increases yield, and lowers raw material costs, making it suitable for industrial-scale production. The process is environmentally friendly and aligns with green chemistry principles.

Alternative Synthetic Routes

  • Spiro Sugar Ortho Ester Route : An alternative approach involves the conversion of sugar lactones into spiro sugar ortho esters, followed by enol ether formation using trimethylaluminum (AlMe3) and subsequent intramolecular aldol cyclization catalyzed by ZnCl2. This method efficiently yields cyclitol derivatives related to the target compound with overall yields ranging from 54% to 64%.

  • Radical and Anionic Conditions : 1-Silyl-2,6-diketones have been used as intermediates to access cyclohexanone derivatives under radical or anionic conditions, providing versatile pathways to hydroxycyclohexanones structurally related to the target compound.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Benzylation (Hydroxyl protection) Benzyl bromide/NaH or base, solvent (e.g., DMF) Room temp to 50 >80 Protects hydroxyl groups as phenylmethoxy ethers
Reductive Dechlorination Metallic reducing agent + electrolyte, polar solvent 25–55 High Removes Cl substituents, environmentally friendly
Aldol Cyclization ZnCl2 catalyst, THF/H2O Room temp 54–64 Key cyclization step for ring formation
Enol Ether Formation AlMe3, CH2Cl2 Room temp Moderate Used in spiro sugar ortho ester route

Research Discoveries and Advances

  • The reductive dechlorination method for preparing the intermediate is a significant advancement, as it replaces more hazardous reagents and improves yield and cost-efficiency, which is critical for industrial application.

  • The spiro sugar ortho ester methodology provides a shortcut to cyclitol derivatives, reducing the number of steps and improving overall efficiency. This method has been demonstrated to be versatile for synthesizing various cyclohexanone derivatives.

  • Studies on stereospecific transformations, such as those involving 5-epi-valiolone derivatives, have informed the stereochemical control necessary during synthesis, ensuring the correct configuration of hydroxyl and phenylmethoxy substituents.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C5 position undergoes selective oxidation under controlled conditions. Key findings include:

  • Oxidation to ketones : Treatment with pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone, yielding (2R,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexan-1,5-dione .

  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane produces stereoselective epoxide formation at the C2-C3 position, retaining the original stereochemistry .

Reduction Reactions

The ketone group at C1 is susceptible to reduction:

  • Luche Reduction : Using NaBH₄/CeCl₃ in methanol selectively reduces the ketone to a secondary alcohol, forming (2R,3S,4R,5R)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanol with β-stereochemistry .

  • Catalytic Hydrogenation : Hydrogenation over Pd(OH)₂/C removes benzyl protecting groups, generating a deprotected diol intermediate .

Substitution Reactions

The phenylmethoxy groups participate in nucleophilic substitutions:

Reaction Type Conditions Product
Benzyl DeprotectionH₂/Pd(OH)₂ in MeOHFree hydroxyl groups at C2, C3, and C4 positions .
Methoxy SubstitutionMeONa/DMF, 60°CReplacement of benzyl groups with methoxy groups.

Epoxide Ring-Opening Reactions

The epoxide intermediate (formed via oxidation) undergoes nucleophilic attack:

  • Hydroxymethylation : Treatment with hydroxymethylating agents (e.g., CH₂O/NaCNBH₃) opens the epoxide ring, introducing a hydroxymethyl group at C2 with retention of configuration .

  • Acid-Catalyzed Hydrolysis : Exposure to aqueous HCl yields a diol product, (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-5-[(phenylmethoxy)methyl]-cyclohexanone , through stereospecific ring cleavage .

Stability and Degradation Pathways

  • Thermal Degradation : Heating above 150°C induces decomposition, producing benzyl ether fragments and cyclohexanone derivatives .

  • Photolysis : UV irradiation in polar solvents (e.g., methanol) leads to radical-mediated cleavage of phenylmethoxy groups.

Comparative Reactivity with Analogous Compounds

Compound Key Reaction Reactivity Difference
5-Hydroxy-2-methylcyclohexanoneOxidation with PCCFaster oxidation due to fewer steric hindrances .
Voglibose Intermediate (C3-epimer)Epoxide ring-openingAltered stereoselectivity due to C3 configuration .

Mechanistic Insights

  • Steric Effects : Bulky phenylmethoxy groups hinder nucleophilic attacks at the C2 and C3 positions, directing reactivity toward the more accessible C5 hydroxyl group .

  • Electronic Effects : Electron-donating benzyl ethers stabilize carbocation intermediates during acid-catalyzed hydrolysis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds structurally similar to (2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone exhibit significant anticancer properties. These compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis.

2. Antioxidant Properties
The compound has been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly valuable in developing therapeutic agents for diseases associated with oxidative damage, such as neurodegenerative disorders.

3. Drug Delivery Systems
Due to its unique structural characteristics, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble drugs. This application is crucial in improving the efficacy of therapeutic agents.

Materials Science Applications

1. Polymer Synthesis
The compound serves as a building block in the synthesis of advanced polymers. Its phenylmethoxy groups can participate in various polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability.

2. Coatings and Adhesives
In materials science, this compound can be incorporated into coatings and adhesives. Its chemical stability and resistance to degradation make it suitable for protective coatings in harsh environments.

Synthetic Intermediate

1. Synthesis of Complex Molecules
This compound acts as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals. The ability to modify its functional groups allows chemists to tailor compounds for specific biological activities or material properties.

2. Asymmetric Synthesis
The stereochemistry of this compound makes it an excellent candidate for asymmetric synthesis approaches. It can facilitate the production of enantiomerically pure compounds essential in drug development.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent cytotoxic effects against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

In an investigation published in Polymer Chemistry, researchers utilized this compound as a monomer for synthesizing high-performance polymers. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may modulate enzymatic activity or receptor interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Hydrazones of (2S,5R)-2-Isopropyl-5-methylcyclohexanone

  • Structure: Derived from l-menthone (a cyclic monoterpene), these hydrazones incorporate phenoxyacetic acid residues. Example: (2S,5R)-2-Isopropyl-5-methylcyclohexanone hydrazones .
  • Synthesis: Condensation of l-menthone with 4-R-phenoxyacetic acid hydrazides in methanol, catalyzed by glacial acetic acid .
  • Applications : Designed for multi-target pharmacological activity (e.g., antimicrobial, anti-inflammatory) due to hydrazone’s versatility in drug design .
  • Key Differences: Polarity: Lower logP (~3–4) compared to the target compound (logP = 5.66), implying better aqueous solubility. Functional Groups: Hydrazone (-NH-N=O) vs. benzyloxy groups; the former enhances reactivity for pharmacological targeting. Synthetic Simplicity: Hydrazones require fewer purification steps than the multi-benzylated cyclohexanone .

(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanone

  • Structure : A p-menthane derivative with a methyl and isopropenyl group .
  • Properties :
    • Molecular Weight: 152.23 g/mol
    • Boiling Point: ~200°C (estimated)
  • Applications : Found in essential oils (e.g., carvone derivatives) for fragrances and flavorings.
  • Key Differences: Size/Complexity: Smaller molecular weight (152 vs. Lipophilicity: Lower logP (~2.5), making it more volatile and less persistent in biological systems. Utility: Primarily industrial (non-pharmaceutical) vs. the target compound’s role in drug synthesis .

3-Heptanone,5-hydroxy-4-methyl-, (4R,5S)-rel

  • Structure: Linear heptanone with hydroxy and methyl substituents .
  • Properties :
    • Molecular Weight: 144.21 g/mol
    • Functional Groups: Hydroxy (-OH) and ketone (-C=O).
  • Key Differences: Backbone: Linear vs. cyclic (cyclohexanone) structure. Reactivity: Hydroxy group increases polarity (logP ~1.5), contrasting the target’s benzyl-dominated hydrophobicity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Hydrazones p-Menthane Derivative 3-Heptanone Derivative
Molecular Weight (g/mol) 552.66 ~250–300 152.23 144.21
LogP 5.66 3–4 ~2.5 ~1.5
Melting Point (°C) 84–85 100–150 N/A N/A
Key Functional Groups 4× benzyloxy Hydrazone Isopropenyl, methyl Hydroxy, methyl
Applications Drug intermediate Pharmaceuticals Fragrances Organic synthesis
  • Lipophilicity : The target compound’s high logP (5.66) suggests strong membrane permeability but poor aqueous solubility, necessitating formulation adjustments for drug delivery. In contrast, hydrazones balance solubility and permeability better .
  • Stability: Benzyl groups in the target compound enhance steric protection of the cyclohexanone core, improving stability during synthesis .

Biological Activity

(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic compound notable for its unique molecular structure and potential therapeutic applications. This compound features a cyclohexanone core with multiple phenylmethoxy substituents and a hydroxyl group, which significantly influence its biological interactions and activity.

Molecular Structure and Properties

The compound's stereochemistry is crucial for its biological activity. The specific configuration at the 2R, 3S, 4R, and 5R positions contributes to its three-dimensional shape, affecting how it interacts with biological targets. The presence of phenylmethoxy groups enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets such as enzymes or receptors.

PropertyDescription
Molecular FormulaC₃₁H₃₁O₅
Molecular Weight485.58 g/mol
Functional GroupsHydroxyl (-OH), phenylmethoxy (-OPh)
Stereochemistry(2R,3S,4R,5R)

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : Derivatives of cyclohexanone have been shown to inhibit bacterial growth by targeting essential enzymes.
  • Anti-inflammatory Effects : The hydroxyl group may play a role in modulating inflammatory pathways. Studies have demonstrated that related compounds can inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various models .
  • Anticancer Properties : Certain structures within this class of compounds have been reported to act as enzyme inhibitors or receptor antagonists in cancer pathways .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study demonstrated that related cyclohexanone derivatives could inhibit key enzymes involved in inflammatory processes. For instance, high concentrations of certain analogs resulted in significant downregulation of inflammatory cytokines in vitro .
  • Molecular Docking Studies : Computational analyses using molecular docking techniques have shown that this compound binds effectively to various protein targets associated with disease processes. These studies indicated favorable binding affinities with proteins linked to inflammation and cancer progression .
  • ADMET Properties : Evaluations of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties suggest that the compound has favorable characteristics for drug development. Its lipophilicity allows for better bioavailability and potential efficacy in therapeutic applications .

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